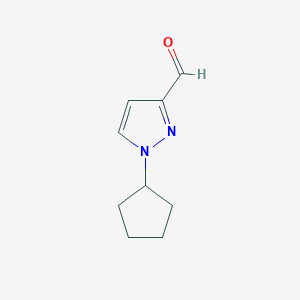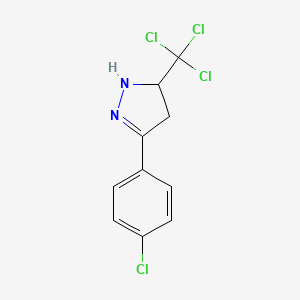
3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP or Ro-5-4864 and is a ligand for the peripheral benzodiazepine receptor (PBR).
Mécanisme D'action
CPP binds to the PBR, which is located in the outer mitochondrial membrane. The PBR is involved in various cellular processes, including steroidogenesis, apoptosis, and inflammation. By modulating the activity of the PBR, CPP can affect these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including changes in neuronal activity, anti-tumor properties, and modulation of the immune response. In neuroscience, CPP has been shown to increase the release of GABA, leading to changes in neuronal activity. In cancer research, CPP has been shown to induce apoptosis in cancer cells, leading to tumor cell death. In immunology, CPP has been shown to modulate the immune response, leading to changes in cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its high purity and stability. However, CPP is also highly toxic and requires special handling precautions. Additionally, CPP is expensive and may not be readily available in some labs.
Orientations Futures
Several future directions for CPP research include its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPP and its potential side effects.
In conclusion, CPP is a promising compound with potential applications in various fields, including neuroscience, cancer research, and immunology. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for future research. However, further studies are needed to fully understand the potential applications and limitations of CPP.
Méthodes De Synthèse
CPP can be synthesized by reacting 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with trichloromethyl diazomethane to obtain CPP. This method has been optimized to produce high yields of CPP with high purity.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, CPP is used as a ligand for the PBR, which is found in high concentrations in the brain. Studies have shown that CPP can modulate the activity of the PBR, leading to changes in neuronal activity and behavior. In cancer research, CPP has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. In immunology, CPP has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-4,9,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJHSVAAISBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




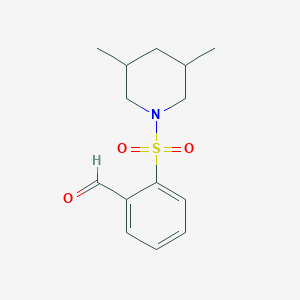
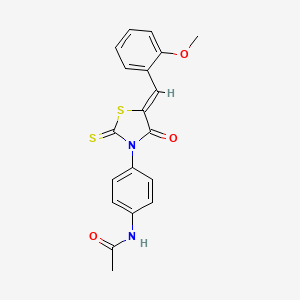

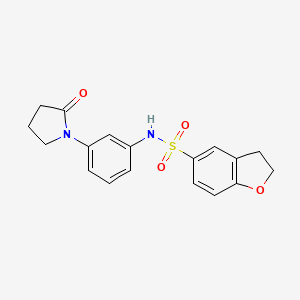
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide](/img/structure/B2952388.png)
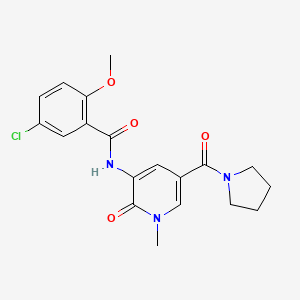
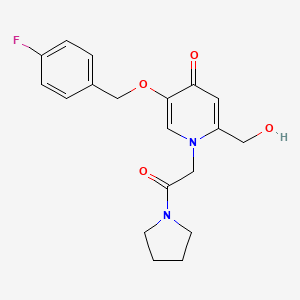
![1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952393.png)

![N-(3-chloro-4-fluorophenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2952395.png)
